molecular formula C16H18FN3O2S B2635283 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide CAS No. 2034250-03-6

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide

Cat. No.: B2635283
CAS No.: 2034250-03-6
M. Wt: 335.4
InChI Key: UUSWONJIYPBYGC-JOCQHMNTSA-N
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Description

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound belongs to the thiophene-carboxamide class, a scaffold recognized for its diverse biological activities and potential as a core structure in developing novel therapeutic agents . Thiophene carboxamides have demonstrated potent efficacy in various research areas. Studies on closely related analogues have shown promising antibacterial activity, particularly against challenging drug-resistant pathogens like extended-spectrum β-lactamase (ESBL)-producing E. coli . Furthermore, structural derivatives have been investigated as biomimetics of known anticancer agents, such as Combretastatin A-4, exhibiting anti-proliferative properties by targeting tubulin polymerization in cancer cell lines . The molecular architecture of this compound, featuring the thiophene carboxamide group linked to a fluoropyrimidine-substituted cyclohexyl ring, suggests potential for targeted protein interactions. The fluoropyrimidine moiety is a common pharmacophore in drug discovery, often contributing to binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or target molecule for screening in oncology, infectious disease, and enzyme inhibition studies. This product is strictly labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-10-6-14(23-9-10)15(21)20-12-2-4-13(5-3-12)22-16-18-7-11(17)8-19-16/h6-9,12-13H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSWONJIYPBYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring, the introduction of the fluoropyrimidine group, and the attachment of the cyclohexyl moiety. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The fluoropyrimidine moiety can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the corresponding fluoropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene ring may interact with cellular proteins, affecting various signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide (CAS RN: 2034402-37-2)
  • Structural differences :
    • Pyrimidine substituents: 4,6-dimethyl vs. 5-fluoro.
    • Heterocyclic core: Thiazole-5-carboxamide vs. thiophene-2-carboxamide.
  • Metabolic stability: Fluorine’s inductive effect may slow oxidative metabolism in the target compound compared to the methylated analog.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Structural differences : Incorporates a chromen-4-one moiety and pyrazolo[3,4-d]pyrimidine core.
  • Implications :
    • Solubility : The carboxylate group may enhance aqueous solubility but reduce cell permeability.
    • Molecular weight : Higher at 560.2 g/mol, which could limit bioavailability compared to the target compound .

Core Heterocycle Modifications

(1R,2S)-2-[[(2,4-Dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoro-2-pyridinyl)cyclopropanecarboxamide
  • Structural differences : Cyclopropane ring replaces cyclohexyl group; fluorophenyl and pyridinyl substituents are present.
  • Fluorine placement: Dual fluorine atoms (pyrimidine and pyridine) may improve target affinity but increase synthetic complexity .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structural differences : Hydroxymethyl and sulfonamide groups replace the carboxamide-thiophene system.
  • Implications :
    • Hydrogen bonding : The hydroxymethyl group could enhance solubility but introduce metabolic liabilities (e.g., glucuronidation).
    • Crystal packing : Reported crystallographic data suggest stable lattice formation, which may influence formulation stability .

Physicochemical Properties

Property Target Compound Thiazole Analog Chromenone Derivative
Molecular Weight ~360 g/mol (estimated) 346.45 g/mol 560.2 g/mol
Key Substituents 5-fluoropyrimidine 4,6-dimethylpyrimidine Chromen-4-one, pyrazolopyrimidine
Solubility Moderate (fluorine) Low (methyl groups) High (carboxylate)
Synthetic Complexity High (stereochemistry) Moderate Very high (multiple steps)

Biological Activity

The compound 4-methyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide is a novel heterocyclic amide that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure integrates a thiophene moiety and a fluoropyrimidine, suggesting possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4O2C_{16}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 318.352 g/mol. The presence of the thiophene ring and fluorinated pyrimidine indicates that it may exhibit unique pharmacological properties.

Research suggests that the biological activity of this compound may be attributed to its ability to inhibit certain enzymes and receptors, particularly those involved in metabolic pathways. The fluoropyrimidine component is known for its role in nucleic acid synthesis and may contribute to the compound's anticancer properties by disrupting DNA replication processes.

Antimicrobial Activity

Initial studies indicate potential antimicrobial properties due to the combination of the thiophene ring and the fluoropyrimidine moiety. Compounds with similar structures have shown efficacy against various bacterial and fungal strains. However, specific in vitro and in vivo studies are necessary to confirm these effects for this compound.

Enzyme Inhibition

The compound may also possess carbonic anhydrase (CA) inhibitory activity , which is significant in treating conditions such as glaucoma, epilepsy, and congestive heart failure. CA inhibitors are known for their role in regulating physiological processes like acid-base balance. The structural features of this compound suggest it could act similarly to existing CA inhibitors, but further research is needed to validate this hypothesis.

Case Studies

  • In Vitro Studies : A study investigated the effects of similar thiophene derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation. These findings suggest that 4-methyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide might exhibit comparable anticancer properties .
  • Animal Models : Preliminary animal studies with related compounds have shown promising results in reducing tumor growth, indicating that this class of compounds could be further explored for therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial/fungal growth
Enzyme InhibitionPotential CA inhibitor
AnticancerReduced proliferation in cancer cell lines

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